Superior Oral Bioavailability of Almotriptan vs. Sumatriptan
Almotriptan demonstrates significantly superior oral bioavailability compared to the first-generation triptan, Sumatriptan. This is a major pharmacokinetic advantage that translates to more consistent and reliable absorption. Almotriptan has an absolute oral bioavailability of approximately 70%, while Sumatriptan's is only 14% [1]. This difference is further supported by other sources indicating Almotriptan's bioavailability ranges from 70-80% [2].
| Evidence Dimension | Absolute Oral Bioavailability |
|---|---|
| Target Compound Data | 70% (Almotriptan 12.5 mg) |
| Comparator Or Baseline | 14% (Sumatriptan 100 mg) |
| Quantified Difference | Almotriptan bioavailability is approximately 5 times higher (56 percentage points greater) than Sumatriptan. |
| Conditions | Human pharmacokinetic studies, oral administration |
Why This Matters
Higher and more consistent oral bioavailability reduces inter-patient variability in drug exposure, potentially leading to more predictable efficacy and a more reliable research tool for in vivo studies.
- [1] Tfelt-Hansen P, et al. Triptans in migraine: a comparative review of pharmacology, pharmacokinetics and efficacy. Drugs. 2000;60(6):1259-87. doi: 10.2165/00003495-200060060-00003. View Source
- [2] Dahlöf CG, et al. How does almotriptan compare with other triptans? A review of data from placebo-controlled clinical trials. Headache. 2002;42(2):99-113. View Source
